3-Chloro-5-hydroxybenzoic acid
Overview
Description
GPR81, also known as hydroxycarboxylic acid receptor 1 (HCAR1), is a recently de-orphanized receptor that is activated by lactic acid (EC50 ~ 1.5 mM) but not by other hydroxycarboxylic acids. 3-chloro-5-hydroxy Benzoic Acid (3-chloro-5-hydroxy BA) is an agonist of GPR81 (EC50 = 16 µM) that is inactive against the related GPR109a (HCAR2) receptor. It is similarly effective at GPR81 receptors from a variety of mammalian species and is bioavailable, stimulating lipolysis (increased serum free fatty acids) in mice fed high fat chow for 10 weeks. 3-chloro-5-hydroxy BA, like lactate, blocks basal ghrelin secretion by primary gastric mucosal cells.
5-Chloro-m-Salicylic Acid is a biochemical.
Mechanism of Action
Target of Action
The primary target of 3-Chloro-5-hydroxybenzoic acid is the lactate receptor GPR81 . This receptor, also known as Hydroxy-carboxylic Acid Receptor 1 (HCAR1), is a member of G-protein-coupled receptors (GPCRs) and is predominantly expressed on adipocytes .
Mode of Action
This compound acts as a selective agonist for the lactate receptor GPR81 . It binds to this receptor and activates it, leading to a series of intracellular changes .
Biochemical Pathways
Upon activation of GPR81 by this compound, there is a decrease in the lipolysis of triglycerides by hormone-sensitive lipase . This results in reduced transport of fatty acids to the liver and a decrease in hepatic triglycerides .
Pharmacokinetics
In mice, oral administration of this compound at 30 mg/kg provided a Cmax of 67 μM, approximately 3-fold over the in vitro EC50, with an AUCinf of 54 h μM and a short t1/2 of 1.5 h . The 100 mg/kg p.o dose attained a Cmax of 342 μM, greater than 15-fold over the observed in vitro EC50 .
Result of Action
The activation of GPR81 by this compound leads to significant reductions in free fatty acids, as observed in a mouse model of obesity . This suggests that the compound has favorable in vivo effects on lipolysis .
Biochemical Analysis
Biochemical Properties
3-Chloro-5-hydroxybenzoic acid is a selective agonist of the lactate receptor, GPR81 . It interacts with GPR81, a G-protein-coupled receptor predominantly expressed on adipocytes . The activation of GPR81 by this compound leads to a decrease in the lipolysis of triglycerides by hormone-sensitive lipase .
Cellular Effects
The activation of GPR81 by this compound has been shown to modulate neuronal excitability in times of metabolic stress . It reduces the activity of CA1 neurons and hyperpolarizes CA1 pyramidal neurons . It also decreases the spontaneous excitatory postsynaptic current frequency and alters the paired-pulse ratio of evoked excitatory postsynaptic currents .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with GPR81 . It selectively binds to GPR81, leading to a decrease in triglyceride lipolysis . This interaction results in reduced transport of fatty acids to the liver and a decrease in hepatic triglycerides .
Temporal Effects in Laboratory Settings
It is known that it is a stable compound with a melting point of 244.0 to 248.0 °C .
Dosage Effects in Animal Models
In animal models, specifically in C57Bl6/J mice, this compound shows significant reductions in free fatty acids at all doses tested, resulting in a minimum efficacious dose of 30 mg/kg .
Metabolic Pathways
It is known that it interacts with GPR81, a receptor that plays a role in the metabolism of triglycerides .
Subcellular Localization
Given its role as a GPR81 agonist, it is likely to be found in areas of the cell where this receptor is present .
Properties
IUPAC Name |
3-chloro-5-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOLIYHZZKAIET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517335 | |
Record name | 3-Chloro-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53984-36-4 | |
Record name | 3-Chloro-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-hydroxybenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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